
((2)H)pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2)H)pentane-2,4-dione, also known as acetylacetone, is an organic compound with the molecular formula C5H8O2. It is a colorless or yellow liquid with a characteristic odor. This compound is a β-diketone, meaning it has two ketone groups separated by a single carbon atom. It exists in equilibrium between keto and enol forms, with the enol form being stabilized by intramolecular hydrogen bonding .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
((2)H)pentane-2,4-dione can be synthesized through several methods. One common method involves the Claisen condensation of ethyl acetate with acetone in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
CH3COCH3+2CH3COOEt→CH3COCH2COCH3+2EtOH
Another method involves the reaction of acetone with acetic anhydride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The Claisen condensation method is preferred due to its high yield and relatively simple reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
((2)H)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to form 2,4-pentanediol.
Substitution: It can undergo halogenation to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation can be carried out using halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Acetic acid and carbon dioxide.
Reduction: 2,4-pentanediol.
Substitution: Halogenated derivatives such as 3-chloropentane-2,4-dione.
Wissenschaftliche Forschungsanwendungen
((2)H)pentane-2,4-dione has numerous applications in scientific research:
Biology: It is used as a reagent in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly as a building block for various drugs.
Industry: It is used as a solvent and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of ((2)H)pentane-2,4-dione involves its ability to form stable chelate complexes with metal ions. The enol form of the compound can donate electrons to metal ions, forming a stable five-membered ring structure. This chelation process is crucial in its role as a ligand in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
((2)H)pentane-2,4-dione can be compared with other β-diketones such as:
1,1,1-Trifluoropentane-2,4-dione: This compound has significant hydrogen bond acidity, unlike this compound.
Hexafluoropentan-2,4-dione: This compound also has significant hydrogen bond acidity and is used in similar applications.
The uniqueness of this compound lies in its balance of hydrogen bond basicity and lack of hydrogen bond acidity, making it versatile in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C5H8O2 |
|---|---|
Molekulargewicht |
108.16 g/mol |
IUPAC-Name |
1,1,1,3,3,5,5,5-octadeuteriopentane-2,4-dione |
InChI |
InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3H2,1-2H3/i1D3,2D3,3D2 |
InChI-Schlüssel |
YRKCREAYFQTBPV-AUOAYUKBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C(=O)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




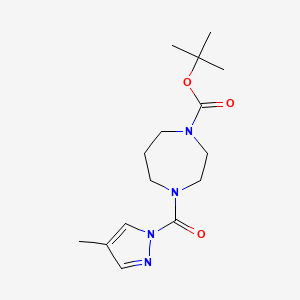

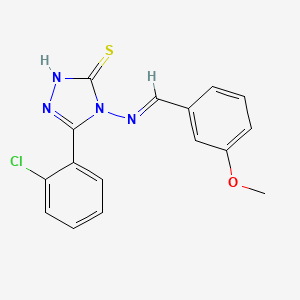

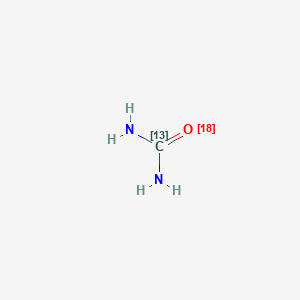
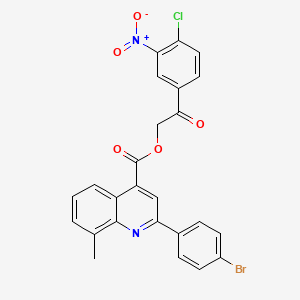
![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)

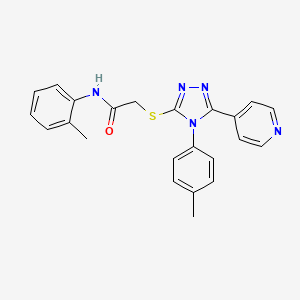
![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12053916.png)

![2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-](/img/structure/B12053938.png)
